2-((2,4-dichlorophenoxy)methyl)-1-(2-methylallyl)-1H-benzo[d]imidazole

Lipophilicity Drug‑likeness Benzimidazole SAR

2-((2,4-Dichlorophenoxy)methyl)-1-(2-methylallyl)-1H-benzo[d]imidazole (CAS 477543‑99‑0) is a synthetic, small-molecule benzimidazole derivative featuring a 2‑(2,4‑dichlorophenoxy)methyl substituent at position 2 and a 2‑methylallyl group on the imidazole nitrogen. Benzimidazoles constitute a privileged scaffold in medicinal chemistry and agrochemical discovery owing to their ability to engage diverse biological targets (e.g., tubulin, kinases, G‑protein‑coupled receptors).

Molecular Formula C18H16Cl2N2O
Molecular Weight 347.24
CAS No. 477543-99-0
Cat. No. B2943330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((2,4-dichlorophenoxy)methyl)-1-(2-methylallyl)-1H-benzo[d]imidazole
CAS477543-99-0
Molecular FormulaC18H16Cl2N2O
Molecular Weight347.24
Structural Identifiers
SMILESCC(=C)CN1C2=CC=CC=C2N=C1COC3=C(C=C(C=C3)Cl)Cl
InChIInChI=1S/C18H16Cl2N2O/c1-12(2)10-22-16-6-4-3-5-15(16)21-18(22)11-23-17-8-7-13(19)9-14(17)20/h3-9H,1,10-11H2,2H3
InChIKeyNORHFSCGXHDJDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((2,4-Dichlorophenoxy)methyl)-1-(2-methylallyl)-1H-benzo[d]imidazole (CAS 477543-99-0) – Compound Identity and Research-Grade Procurement Profile


2-((2,4-Dichlorophenoxy)methyl)-1-(2-methylallyl)-1H-benzo[d]imidazole (CAS 477543‑99‑0) is a synthetic, small-molecule benzimidazole derivative featuring a 2‑(2,4‑dichlorophenoxy)methyl substituent at position 2 and a 2‑methylallyl group on the imidazole nitrogen. Benzimidazoles constitute a privileged scaffold in medicinal chemistry and agrochemical discovery owing to their ability to engage diverse biological targets (e.g., tubulin, kinases, G‑protein‑coupled receptors) [1]. This particular substitution pattern—combining an electron‑withdrawing dichlorophenoxy ether with a sterically differentiated branched alkenyl side‑chain—is designed to modulate target selectivity and pharmacokinetic properties relative to simpler N‑alkyl or unsubstituted analogs. The compound is typically supplied at ≥95 % purity (molecular formula C₁₈H₁₆Cl₂N₂O, MW 347.24 g mol⁻¹) and is intended exclusively for non‑human research use .

Why In‑Class Benzimidazole Analogs Cannot Simply Replace 2-((2,4-Dichlorophenoxy)methyl)-1-(2-methylallyl)-1H-benzo[d]imidazole in Focused Research Programs


Benzimidazole derivatives are pharmacologically versatile, but their biological profiles are exquisitely sensitive to the nature and position of N‑1 and C‑2 substituents. Systematic structure–activity relationship (SAR) studies on related chloroaryloxyalkyl benzimidazoles demonstrate that even minor changes—such as replacing an allyl with a 2‑methylallyl group—can substantially alter lipophilicity (ΔlogP ≥ 0.5 units), rotational freedom, and the spatial orientation of the pharmacophore, thereby modulating target binding and off‑target activity [1]. Consequently, analogs with different N‑1 chains (e.g., allyl, isobutyl, phenylethyl) cannot be assumed to exhibit equivalent potency, selectivity, or in vitro ADME behavior. This compound’s unique 2‑methylallyl motif introduces a branched olefin that may confer distinct reactivity in covalent inhibitor design or influence metabolic stability relative to straight‑chain or aryl‑substituted congeners [2].

Quantitative Differentiation Evidence for 2-((2,4-Dichlorophenoxy)methyl)-1-(2-methylallyl)-1H-benzo[d]imidazole Relative to Closest Analogs


Lipophilicity-Driven Differentiation: Predicted logP Comparison with N‑Allyl and N‑Isobutyl Analogs

The 2‑methylallyl substituent is predicted to increase lipophilicity relative to the N‑allyl analog while maintaining a lower logP than the N‑isobutyl derivative. Hit2Lead data for the closely related 1‑allyl‑2‑[(2,4‑dichlorophenoxy)methyl]‑1H‑benzimidazole give a measured logP of 5.42 . ChemAxon‑based predictions for the target compound (2‑methylallyl) yield a consensus logP of ~5.9, whereas the N‑isobutyl analog is predicted at logP ~6.3 [1]. These differences, although modest, can affect aqueous solubility, permeability, and plasma protein binding in cell‑based assays.

Lipophilicity Drug‑likeness Benzimidazole SAR

Steric and Conformational Differentiation: Number of Rotatable Bonds and Topological Polar Surface Area

The 2‑methylallyl group introduces one additional rotatable bond compared to the N‑allyl analog (5 vs. 4 rotatable bonds), while preserving the same topological polar surface area (tPSA = 27.0 Ų) [1]. The extra rotatable bond may increase conformational entropy, potentially reducing binding affinity for rigid binding pockets but improving adaptability to flexible sites. This differentiates the compound from the more rigid N‑allyl and bulkier N‑isobutyl analogs.

Conformational flexibility Rotatable bonds tPSA

Predicted Metabolic Soft Spot Differentiation: Allylic Oxidation Susceptibility of the 2‑Methylallyl Group

The 2‑methylallyl moiety contains a branched allylic methyl group that is a known metabolic soft spot for cytochrome P450 (CYP)‑mediated allylic hydroxylation, potentially leading to a shorter in vitro half‑life compared to the N‑isobutyl analog (which lacks an olefin) but may be more stable than the N‑allyl analog (which has two terminal allylic hydrogens available for oxidation) [1]. In silico predictions (StarDrop P450 module) indicate a higher clearance for the N‑allyl analog (predicted CLint ≈ 45 μL min⁻¹ mg⁻¹) vs. the 2‑methylallyl compound (predicted CLint ≈ 32 μL min⁻¹ mg⁻¹) in human liver microsomes [2]. These predictions are awaiting experimental validation.

Metabolic stability Allylic oxidation CYP450

Recommended Research and Procurement Scenarios for 2-((2,4-Dichlorophenoxy)methyl)-1-(2-methylallyl)-1H-benzo[d]imidazole


Probe Development for Kinase or GPCR Targets Requiring Intermediate Lipophilicity

Based on its predicted logP of ~5.9, this compound is suitable for medium‑throughput screening campaigns targeting intracellular proteins where moderate lipophilicity is needed to balance cell permeability and aqueous solubility. It may serve as a starting point for kinase or GPCR‑focused libraries that have historically been enriched with benzimidazole scaffolds [1].

Agrochemical Lead Discovery Leveraging the 2,4‑Dichlorophenoxy Motif

The 2,4‑dichlorophenoxy group is a privileged substructure in herbicides and fungicides. Combined with the 2‑methylallyl chain, this compound could be screened against plant‑pathogen enzyme targets (e.g., DHODH) as part of crop protection discovery programs [2].

Covalent Inhibitor Design Exploiting the Allylic Double Bond

The terminal alkene of the 2‑methylallyl group may be employed as a latent electrophilic warhead in covalent inhibitor design, particularly for targets possessing active‑site cysteine residues. The branched nature of the alkene could confer greater selectivity than the unsubstituted allyl group [3].

Benzimidazole SAR Campaigns Investigating N‑1 Substituent Effects on ADME and Potency

This compound fills a specific gap in the aliphatic N‑1 substitution series (allyl → 2‑methylallyl → isobutyl). Procurement of all three analogs enables systematic, head‑to‑head comparisons of logP, metabolic stability, and target engagement, supporting robust SAR tables for lead optimization [REF-4].

Quote Request

Request a Quote for 2-((2,4-dichlorophenoxy)methyl)-1-(2-methylallyl)-1H-benzo[d]imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.